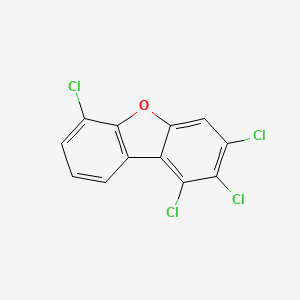

1,2,3,6-Tetrachlorodibenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,6-tetrachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-6-3-1-2-5-9-8(17-12(5)6)4-7(14)10(15)11(9)16/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAXFLIBRPXRBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC3=CC(=C(C(=C23)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50232536 | |

| Record name | 1,2,3,6-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83704-21-6 | |

| Record name | 1,2,3,6-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UO44T09QM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Spatiotemporal Distribution of Tetrachlorodibenzofurans Tcdfs

Detection and Quantification in Diverse Environmental Matrices

The detection of PCDF congeners is typically performed using high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS). tandfonline.comtandfonline.com This method allows for the separation and quantification of individual congeners. However, routine monitoring programs often focus on the 17 most toxic 2,3,7,8-substituted PCDD/F congeners, meaning that data for other isomers like 1,2,3,6-TCDF are not always available. tandfonline.com

Soil and Sediment Compartments

Soils and sediments act as significant sinks for lipophilic compounds like PCDFs, which tend to bind strongly to organic matter. diva-portal.orgresearchgate.net While numerous studies have investigated PCDF congener profiles in these matrices, specific quantification of 1,2,3,6-TCDF is rare.

Studies of PCDF congener profiles in contaminated soils and sediments often show a predominance of higher chlorinated congeners like octachlorodibenzofuran (OCDF) or specific toxic congeners like 2,3,4,7,8-pentachlorodibenzofuran (B44125) (2,3,4,7,8-PeCDF). For instance, a study of sediments in Taiwan found that OCDD was the major congener, representing 50.4–80.3% of the total PCDD/Fs mass. tandfonline.com Another study at a former chlor-alkali plant noted that PCDF congener profiles in soil were dominated by OCDF and heptachlorodibenzofurans (HpCDFs). scilit.com

While direct measurements for 1,2,3,6-TCDF are scarce, research on the bioavailability of various PCDD/F congeners in soil has been conducted. One study reported the relative bioavailability of several PCDD congeners but did not include 1,2,3,6-TCDF. This highlights the general lack of focus on this specific isomer in environmental fate studies.

Table 1: Example of PCDF Congener Profile in Sediments from the Parramatta River, Australia

| Congener | Range (%) |

| TCDF | 0.25–0.47 |

| 1,2,3,7,8-PeCDF | 0.04–0.06 |

| 2,3,4,7,8-PeCDF | 2.2–2.5 |

| 1,2,3,4,7,8-HxCDF | 1.3–2 |

| 1,2,3,6,7,8-HxCDF | 0.4–0.5 |

| 2,3,4,6,7,8-HxCDF | 0.3–0.4 |

| Source: Adapted from a study on dioxin-like compounds in marine sediments. Note the absence of 1,2,3,6-TCDF in the reported congeners. |

Aquatic Ecosystems (Water Column, Biota)

Due to their hydrophobic nature, PCDFs have low solubility in water and tend to partition to suspended particles and sediments. diva-portal.org Consequently, concentrations in the water column are generally very low. These compounds can, however, bioaccumulate in the fatty tissues of aquatic organisms. oup.comepa.gov

Studies on PCDF congener profiles in aquatic biota, such as fish, often reveal a different pattern compared to sediments from the same location. usgs.gov Fish tissue tends to be enriched in less chlorinated congeners and those with chlorine substitutions in the 2, 3, 7, and 8 positions. usgs.gov Research on Atlantic salmon has shown that tetra- and pentachlorinated PCDD/F congeners are preferentially accumulated. oup.com

The bioconcentration factor (BCF), a measure of a chemical's tendency to concentrate in an organism from the water, is high for many PCDF congeners. epa.gov However, specific BCF values for 1,2,3,6-TCDF are not commonly reported.

Atmospheric Presence and Transport

PCDFs are released into the atmosphere from various combustion and industrial sources. wikipedia.org In the atmosphere, they can exist in both the gas phase and adsorbed to particulate matter. epa.gov This allows for long-range atmospheric transport, leading to their ubiquitous distribution, even in remote areas. nih.govscielo.br

The atmospheric congener profile of PCDFs is often similar to that of combustion sources. epa.govnih.gov Studies have shown that upon atmospheric deposition, the congener profiles in urban soils can be very similar to those of combustion emissions. nih.gov

As with other environmental compartments, specific atmospheric concentration data for 1,2,3,6-TCDF is limited. Atmospheric monitoring studies for PCDFs typically report on the more abundant or toxic congeners. nih.gov For instance, a study in Korea using passive air samplers determined the concentrations of 17 toxic PCDD/F congeners, which does not include 1,2,3,6-TCDF. nih.gov

Global and Regional Environmental Concentration Profiles

The global distribution of PCDFs is a result of their persistence and long-range atmospheric transport. nih.govscielo.br Higher concentrations are generally found in industrialized regions. oaes.cc However, a detailed global or regional concentration profile specifically for 1,2,3,6-TCDF is not well-documented.

Most studies report on the total concentration of PCDF homologue groups (e.g., total TCDFs) or focus on the toxic equivalents (TEQs) which are dominated by the 2,3,7,8-substituted congeners. nih.gov For example, a review of dioxin levels in various environmental and human samples provides a broad overview but does not break down concentrations to the level of individual non-2,3,7,8-substituted isomers like 1,2,3,6-TCDF. researchgate.net

Temporal Trends and Long-Term Monitoring of TCDF Levels

Long-term monitoring studies have generally shown a decreasing trend in the environmental concentrations of PCDD/Fs in many parts of the world since the implementation of stricter regulations on industrial emissions and waste incineration. researchgate.net For example, concentrations in human milk in many countries have decreased significantly since the 1970s.

However, these temporal trend studies almost exclusively focus on the toxic 2,3,7,8-substituted congeners or total PCDD/F concentrations. There is a lack of specific long-term monitoring data for 1,2,3,6-TCDF, making it difficult to assess its specific temporal trends. The exclusion of congeners like 1,2,3,7,8,9-HxCDF from some analyses due to low detection rates suggests that less abundant congeners are often not included in long-term trend assessments. nih.gov

Formation Pathways and Source Apportionment of Tetrachlorodibenzofurans

Anthropogenic Origins

The primary sources of 1,2,3,6-TCDF are anthropogenic, stemming from a range of industrial activities and combustion processes.

High-Temperature Processes (e.g., Incineration, Combustion)

High-temperature processes are a major source of PCDD/F formation. nih.gov Municipal waste incinerators are a significant source of polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs. dss.go.th Incomplete combustion of organic materials in the presence of chlorine can lead to the formation of 1,2,3,6-TCDF. epa.gov This includes the burning of fossil fuels and wood. epa.gov The temperature range of 200–600 °C is particularly conducive to the formation of these compounds. nih.gov The recycling of metal cables, which often involves burning off polyvinylchloride insulation, can also generate PCDFs. wikipedia.org

Industrial By-Product Formation (e.g., Chlorophenol Synthesis, PCB Pyrolysis)

1,2,3,6-TCDF can be formed as an impurity during the manufacturing of certain chlorinated compounds. nih.gov The production of chlorophenols, which are used in the manufacturing of herbicides and other products, has been identified as a source of PCDD/F contamination. wikipedia.orgencyclopedia.pub Specifically, 2,4,5-trichlorophenol (B144370) production can lead to the formation of TCDD, a related toxic compound. cdc.gov The pyrolysis of polychlorinated biphenyls (PCBs), which were once widely used in electrical equipment, is another pathway for PCDF formation. cdc.gov Fires involving PCB-containing transformers can release these compounds into the environment. wikipedia.org

Historical Contamination and Accidental Releases

Historical industrial activities have led to the contamination of soil and sediment with PCDD/Fs. nih.gov Accidental releases from chemical plants have also contributed to environmental contamination. A notable incident occurred in Seveso, Italy, in 1976, where a chemical reactor released a cloud containing TCDD, heavily contaminating the surrounding area. wikipedia.orgnih.gov Such events highlight the potential for significant, localized contamination from industrial accidents.

Precursor Mechanism Studies (e.g., Chlorinated Phenols, PCBs)

The formation of PCDFs like 1,2,3,6-TCDF often proceeds through precursor compounds. Chlorinated phenols are well-established precursors. nih.gov Studies have shown that the condensation of two chlorophenol molecules can lead to the formation of PCDDs and PCDFs. researchgate.net The specific isomer patterns of the resulting compounds can provide insights into the formation pathways from phenol (B47542) precursors. researchgate.net

Polychlorinated biphenyls (PCBs) can also act as precursors to PCDFs through partial oxidation under certain conditions. wikipedia.org The pyrolysis of PCBs, particularly in the presence of oxygen, can generate a range of PCDF congeners. nih.govmdpi.com

De Novo Synthesis on Catalytic Surfaces (e.g., Fly Ash)

In addition to precursor-led formation, PCDFs can be formed through a process known as "de novo" synthesis. This pathway involves the formation of these compounds from particulate organic carbon and inorganic chloride on catalytic surfaces, such as fly ash from incinerators. dss.go.thnih.gov Fly ash, which contains carbon and metal catalysts like copper, provides a reactive surface for the formation of PCDD/Fs at temperatures typically between 250°C and 450°C. nih.govresearchgate.net Research on model fly ash has demonstrated that milling can affect the formation of PCDD/Fs, indicating that the physical and chemical properties of the fly ash play a crucial role. researchgate.net

Environmental Dynamics and Transport Behavior of 1,2,3,6 Tetrachlorodibenzofuran Congeners

Environmental Persistence and Degradation Kinetics

The persistence of a chemical in the environment is determined by its resistance to various degradation processes. For compounds like 1,2,3,6-TCDF, these processes primarily include photochemical degradation and biodegradation.

Photochemical degradation, or photolysis, is a key process for the breakdown of PCDFs in the environment, particularly in the atmosphere and on surfaces exposed to sunlight. This process involves the absorption of light energy, which can lead to the cleavage of carbon-chlorine bonds, resulting in less chlorinated and generally less toxic congeners.

Biodegradation is the breakdown of organic compounds by microorganisms. This process can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. The susceptibility of PCDFs to biodegradation is highly dependent on the congener structure.

Aerobic Biodegradation: Aerobic biodegradation of highly chlorinated compounds like PCDFs is generally a slow process. nih.gov Microorganisms capable of degrading these compounds often do so through co-metabolism, where the degradation is facilitated by the presence of other growth-promoting substrates. Studies have shown that some fungi, particularly white-rot fungi, can degrade a variety of persistent organic pollutants, including PCDDs and PCDFs. vu.nlnih.gov For example, the fungus Penicillium sp. QI-1 has been shown to degrade 2,3,7,8-TCDD, with a half-life of 5.21 days under optimal laboratory conditions. nih.gov While specific data for 1,2,3,6-TCDF is lacking, it is expected that its aerobic biodegradation would also be slow and dependent on the presence of suitable microbial populations and environmental conditions.

Anaerobic Biodegradation: Anaerobic biodegradation of PCDFs often proceeds through reductive dechlorination, where chlorine atoms are removed and replaced by hydrogen atoms. This process is generally more effective for more highly chlorinated congeners. nih.gov Studies on soils and sediments contaminated with various PCDDs and PCDFs have demonstrated that anaerobic microbial consortia can dechlorinate these compounds over time. nih.gov A sequential anaerobic-aerobic process has been shown to be effective for the degradation of 2,3,7,8-TCDD in contaminated soil. nih.gov It is conceivable that 1,2,3,6-TCDF could also be subject to anaerobic dechlorination, potentially being transformed into less chlorinated dibenzofurans.

The intrinsic stability of PCDFs contributes to their long environmental half-lives. wikipedia.org These compounds are resistant to chemical and biological degradation, leading to their persistence in various environmental compartments. wikipedia.org

The environmental half-life of a compound is the time it takes for its concentration to be reduced by half. For PCDFs, half-lives can vary from days to years, depending on the specific congener and the environmental matrix (soil, sediment, water, air). wikipedia.org While a specific half-life for 1,2,3,6-TCDF is not documented in the readily available literature, it is known that the persistence of PCDFs generally increases with the degree of chlorination. However, the position of the chlorine atoms also plays a crucial role. For comparison, the half-life of 2,3,7,8-TCDD in the human body is estimated to be around 7 to 8 years. wikipedia.org In the environment, the half-life of TCDD can be much longer, especially in subsurface soil and sediments. usgs.gov Given that 1,2,3,6-TCDF is a tetrachlorinated congener, it is expected to be a persistent compound with a significant environmental half-life.

Table 1: General Persistence of PCDF Congeners

| Congener Class | General Persistence | Factors Influencing Half-Life |

|---|---|---|

| Tetrachlorodibenzofurans (TCDFs) | High | Sunlight exposure, microbial activity, soil/sediment type |

| Pentachlorodibenzofurans (PeCDFs) | Very High | Higher chlorine content generally leads to greater persistence |

| Hexachlorodibenzofurans (HxCDFs) | Very High | Highly resistant to degradation |

| Heptachlorodibenzofurans (HpCDFs) | Extremely High | Among the most persistent congeners |

This table provides a qualitative overview of the persistence of PCDF congener classes. Specific half-lives can vary significantly based on environmental conditions.

Inter-Compartmental Partitioning and Sorption Mechanisms

The movement and distribution of 1,2,3,6-TCDF in the environment are governed by its partitioning behavior between different environmental compartments, such as soil, sediment, water, and air.

PCDFs are lipophilic (fat-loving) and hydrophobic (water-repelling) compounds, which means they have a strong tendency to adsorb to organic matter in soil and sediment. wikipedia.org This partitioning behavior is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a strong tendency for a chemical to bind to organic carbon.

Table 2: Estimated Physicochemical Properties Relevant to Sorption for TCDFs

| Property | General Value Range for TCDFs | Implication for Environmental Behavior |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 6.0 - 7.5 | High potential for bioaccumulation in fatty tissues. |

| Water Solubility | Very low (µg/L to ng/L range) | Limited transport in the aqueous phase. |

These are general ranges for tetrachlorodibenzofurans and are not specific to the 1,2,3,6- congener. Actual values can vary.

The exchange of 1,2,3,6-TCDF between water and sediment is largely driven by its high hydrophobicity. Due to its low water solubility and high affinity for organic matter, the compound will predominantly partition from the water column to the sediment. usgs.gov Over time, sediments act as a major sink for PCDFs in aquatic environments. usgs.gov

Bioaccumulation and Food Web Transfer Dynamics

Aquatic Bioaccumulation and Biomagnification

Detailed studies quantifying the aquatic bioaccumulation and biomagnification of 1,2,3,6-TCDF are not prominently featured in the reviewed literature. Research on PCDF bioaccumulation in aquatic environments has largely centered on congeners with chlorine atoms in the 2,3,7, and 8 positions due to their high toxicity. For instance, studies on 2,3,7,8-TCDD have shown significant bioaccumulation in fish, with bioaccumulation factors (BAFs) ranging from 11,500 to 106,000 in various species. nih.gov However, direct, empirical data for the 1,2,3,6-TCDF isomer is not specified in these studies. The potential for bioconcentration of 2,3,7,8-TCDF in fish is considered very high based on its classification and the BCF values of structurally similar compounds. nih.gov

Terrestrial Food Chain Transfer

Similarly, specific research on the transfer of 1,2,3,6-TCDF through terrestrial food chains is not well-documented in the available literature. General principles suggest that as a lipophilic compound, 1,2,3,6-TCDF would likely be absorbed by organisms from contaminated soil and vegetation, subsequently transferring to herbivores and then to carnivores. However, without congener-specific studies, the efficiency of this transfer and the resulting biomagnification factors remain speculative. A study on wild mink exposed to a mixture of PCDFs did not specifically report data for the 1,2,3,6-TCDF congener. nih.gov

Bioconcentration and Biomagnification Factor Derivation

The derivation of Bioconcentration Factors (BCFs) and Biomagnification Factors (BMFs) is crucial for assessing the environmental risk of a chemical. A BCF represents the accumulation of a chemical in an organism from water, while a BMF describes the increase in concentration from diet. oregon.gov The calculation of these factors is dependent on experimental data, which is lacking for 1,2,3,6-TCDF.

While general methodologies for calculating BCF and BMF exist, they require specific inputs such as the chemical's concentration in water, sediment, and biological tissues at different trophic levels. oregon.gov For example, a study on 2,3,7,8-TCDD in Maine rivers calculated mean BAFs for several fish species, but no such data is available for 1,2,3,6-TCDF. nih.gov The PubChem database lists predicted BCF values for 2,3,7,8-TCDF based on classification schemes, suggesting a high potential for bioconcentration, but these are not experimentally derived values for 1,2,3,6-TCDF. nih.gov

Data Tables

Due to the absence of specific research findings for 1,2,3,6-Tetrachlorodibenzofuran in the reviewed literature, no data tables can be generated for its bioaccumulation and food web transfer dynamics.

Advanced Analytical Chemistry for Tetrachlorodibenzofuran Isomers

High-Resolution Separation Techniques

Due to the large number of TCDF isomers and the potential for co-elution, high-resolution separation techniques are paramount for isomer-specific analysis. nih.gov Gas chromatography (GC) coupled with high-resolution mass spectrometry (HRMS) is the standard analytical technique for this purpose. thermofisher.com

The choice of the GC capillary column is critical for achieving the necessary separation of TCDF isomers. osti.govnih.gov Columns with different polarities are often used to resolve closely eluting isomers.

A commonly used column is the DB-5 (or equivalent 5% phenyl-methylpolysiloxane) phase column. biotage.com These columns provide good general separation of PCDD/F congeners. nih.gov However, for complete isomer-specific separation, a single column is often insufficient.

To enhance separation, more specialized columns have been developed. For example, the Rtx-Dioxin2 column has been shown to offer improved separation of critical isomers, potentially allowing for a complete analysis in a single GC-MS run. osti.gov Another specialized column is the ZB-Dioxin , which is designed for the analysis of PCDDs and PCDFs.

In many regulatory methods, the use of two GC columns of different polarity is required to confirm the identity and concentration of the 2,3,7,8-substituted congeners. osti.gov This dual-column approach provides a higher degree of confidence in the analytical results.

Table 2: Common GC Columns for TCDF Isomer Analysis

| Column Name | Stationary Phase Composition | Primary Application |

|---|---|---|

| DB-5 | 5% Phenyl-methylpolysiloxane | General purpose separation of PCDD/Fs. biotage.com |

| Rtx-Dioxin2 | Specialized phase for dioxin analysis | Improved resolution of critical isomer pairs. osti.gov |

| ZB-Dioxin | Proprietary phase for dioxin/furan (B31954) analysis | Optimized for the separation of PCDD/F congeners. |

One of the most significant challenges in TCDF analysis is the resolution of co-eluting isomers. nih.gov For example, the separation of the highly toxic 2,3,7,8-TCDF from other less toxic TCDF isomers is of utmost importance. nih.gov

Achieving this resolution often requires a combination of a high-efficiency GC column and optimized chromatographic conditions, such as temperature programming and carrier gas flow rate. biotage.com The development of GC columns capable of separating all 22 TCDD isomers was a major breakthrough in the field. nih.gov Similarly, significant effort has been dedicated to developing columns and methods that can separate the various TCDF isomers.

While a single column like the Rtx-Dioxin2 can provide excellent separation for many congeners, complete resolution of all isomers in a complex mixture may still require the use of a second, confirmatory column with a different selectivity. osti.gov The combination of high-resolution gas chromatography and high-resolution mass spectrometry provides the necessary specificity to differentiate and accurately quantify individual TCDF isomers, including 1,2,3,6-tetrachlorodibenzofuran, even in the presence of a multitude of other related compounds. thermofisher.comnih.gov

Mass Spectrometric Detection and Quantification

Mass spectrometry, particularly when coupled with gas chromatography (GC), stands as the definitive technique for the analysis of tetrachlorodibenzofurans. waters.com Its ability to provide both high sensitivity and selectivity is essential for detecting these compounds at trace levels in complex environmental samples. waters.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Trace Analysis

High-Resolution Mass Spectrometry (HRMS), especially when linked with High-Resolution Gas Chromatography (HRGC), is recognized as the gold standard for the detection and quantification of dioxins and furans. waters.comchromatographyonline.com This technique's primary advantage lies in its capacity to achieve extremely low detection limits, reaching parts-per-trillion (ppt) and even parts-per-quadrillion (ppq) levels. nih.gov Such sensitivity is critical due to the significant toxicity of compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which serves as a benchmark for related compounds. nih.gov

The power of HRMS stems from its ability to distinguish between ions with very similar mass-to-charge ratios, thereby separating the analyte signal from matrix interferences. nih.gov This specificity, combined with the resolving power of HRGC, ensures high-quality data with minimal ambiguity. publications.gc.ca The development and validation of stable-isotope dilution methods for GC/HRMS have been pivotal, allowing for confident quantification and qualification by monitoring characteristic ions and their isotope ratios, even in complex biological and environmental samples. nih.gov The analysis of tetrachlorodibenzofurans often involves monitoring specific ions to confirm the presence and structure of the molecule.

Table 1: Key Attributes of HRMS for Tetrachlorodibenzofuran Analysis

| Feature | Description | Reference |

|---|---|---|

| Technique | High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) | waters.com |

| Sensitivity | Capable of detecting analytes at parts-per-trillion (ppt) and parts-per-quadrillion (ppq) levels. | nih.gov |

| Selectivity | High resolving power distinguishes target analytes from co-extracting and co-eluting interferences. | nih.gov |

| Quantification | Often employs stable-isotope dilution methods for accurate and confident results. | nih.gov |

| Application | Considered the "gold standard" for ultra-trace analysis of dioxins and furans in environmental and biological matrices. | chromatographyonline.compublications.gc.ca |

Tandem Mass Spectrometry (GC-MS/MS) for Enhanced Selectivity

Gas chromatography-tandem mass spectrometry (GC-MS/MS) has emerged as a robust, sensitive, and cost-effective alternative to HRMS for the confirmatory analysis of polychlorinated dibenzodioxins (PCDDs) and PCDFs. chromatographyonline.comnih.govthermofisher.com This technique offers enhanced selectivity through the use of multiple reaction monitoring (MRM), where a specific precursor ion is selected, fragmented, and then a specific product ion is monitored. This two-stage filtering process significantly reduces background noise and matrix interference.

Different types of mass spectrometers can be used for this purpose, including the triple quadrupole (QqQ) and ion trap instruments. nih.govnih.gov For instance, a GC-QqQ-MS/MS system can be optimized for the separation and quantification of PCDDs/Fs in contaminated soil. nih.gov In recent years, advancements like coupling atmospheric pressure chemical ionization (APCI) with GC-MS/MS have demonstrated excellent sensitivity and selectivity, meeting regulatory requirements for dioxin and furan analysis. chromatographyonline.com The US Environmental Protection Agency (EPA) has been evaluating APGC-MS/MS as a potential alternative method to the traditional HRMS approach. chromatographyonline.com

Selected Ion Current Profile (SICP) for Quantitative Analysis

Quantitative analysis in mass spectrometry relies on the principle of monitoring the current generated by specific ions of interest. This concept is actualized through techniques like Selected Ion Monitoring (SIM) in single mass spectrometers or Selected Reaction Monitoring (SRM) in tandem mass spectrometry systems. thermofisher.comepa.gov The instrument is set to detect only a few pre-selected mass-to-charge (m/z) ratios corresponding to the target analyte and its isotopically labeled internal standard. epa.gov

For example, U.S. EPA Method 613 for 2,3,7,8-TCDD specifies monitoring the SIM response for the molecular ion of the target compound (e.g., m/z 320 for 2,3,7,8-TCDD). epa.gov The peak height or area of this ion's signal is then measured and compared against the response of a known concentration of an internal standard to calculate the concentration of the analyte in the sample. epa.gov In modern GC-MS/MS methods, timed-SRM is employed, where specific precursor-product ion transitions are monitored only during the expected retention time window of the analyte, further enhancing sensitivity and reducing data file size. thermofisher.com This targeted approach is fundamental to achieving the low quantitation levels required for tetrachlorodibenzofuran analysis.

Quality Assurance and Quality Control Protocols

Key principles of a robust QA/QC program include:

Establishing clear data quality objectives before sample analysis. epa.gov

Adherence to scientifically validated and standardized procedures for sample collection, processing, and analysis. epa.gov

Maintaining sample integrity and a secure chain of custody. epa.gov

Thorough documentation and record-keeping for traceability. epa.gov

Regular assessment and reporting of data quality using QC checks. epa.gov

Calibration Strategies and System Performance Verification

The accuracy of quantitative analysis is fundamentally dependent on proper instrument calibration. For tetrachlorodibenzofuran analysis, multi-point calibration curves are typically generated using a series of standards at different concentrations. epa.gov The use of isotopically labeled internal standards added to the sample before extraction is a common and required strategy. This approach allows for the calculation of response factors (RF), which correct for variations in instrument response and sample preparation recovery. epa.gov

System performance must be verified regularly throughout an analytical sequence. This is often achieved by analyzing QC samples at set intervals. For example, low-level standards, such as those at half or a quarter of the limit of quantitation (LOQ/2, LOQ/4), are analyzed to ensure the instrument maintains sufficient sensitivity. thermofisher.com The results of these check standards are monitored to ensure they fall within predefined acceptance criteria, often within a certain percentage (e.g., ±30%) of their true value. thermofisher.com Verification of the ion abundance ratios for specific congeners is another critical performance check to confirm analyte identity. thermofisher.com

Method Detection Limits and Quantitation Levels in Diverse Matrices

The ability to detect and reliably quantify this compound at trace levels is a critical performance metric for any analytical method. Several key terms are used to define these capabilities:

Method Detection Limit (MDL): Defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. epa.gov It is determined from the analysis of a sample in a given matrix containing the analyte. epa.gov

Practical Quantitation Limit (PQL) or Quantitation Limit (QL): This is the lowest concentration of an analyte that can be reliably measured within specified limits of precision and accuracy during routine laboratory operating conditions. wa.gov Data reported below the PQL but above the MDL are typically flagged as estimated ("J" qualifier). wa.gov

MDLs and PQLs are matrix-dependent; for example, the limits achievable in clean water will differ from those in complex matrices like soil or biological tissue due to varying levels of interference. nih.govepa.gov Regulatory bodies and analytical methods specify required detection and quantitation limits for different compounds and matrices. For instance, the Washington State Department of Ecology has established PQLs for various dioxin-like compounds in soil, as shown in the table below.

Table 2: Practical Quantitation Limits (PQLs) for Selected PCDFs in Soil

| Analyte | Quantitation Limit (QL) (ppt) | Mammalian TEF | Avian TEF | Fish TEF |

|---|---|---|---|---|

| 2,3,7,8-TCDF | 0.665 | 0.1 | 1 | 0.05 |

| 1,2,3,7,8-PeCDF | 2.5 | 0.03 | 0.1 | 0.05 |

| 2,3,4,7,8-PeCDF | 2.5 | 0.3 | 1 | 0.5 |

| 1,2,3,4,7,8-HxCDF | 2.5 | 0.1 | 0.1 | 0.1 |

| 1,2,3,6,7,8-HxCDF | 2.5 | 0.1 | 0.1 | 0.1 |

| 2,3,4,6,7,8-HxCDF | 2.5 | 0.1 | 0.1 | 0.1 |

| 1,2,3,7,8,9-HxCDF | 2.5 | 0.1 | 0.1 | 0.1 |

| 1,2,3,4,6,7,8-HPCDF | 2.5 | 0.01 | 0.01 | 0.01 |

| 1,2,3,4,7,8,9-HPCDF | 2.5 | 0.01 | 0.01 | 0.01 |

| 1,2,3,4,6,7,8,9-OCDF | 5 | 0.0003 | 0.0001 | 1E-04 |

Source: Adapted from Washington State Department of Ecology, 2015. wa.gov TEF = Toxicity Equivalency Factor.

Data Interpretation and Reporting Standards

Total Congener Group Quantification

In the analysis of environmental samples, it is common to quantify the total concentration of all congeners within a specific chlorination group. For tetrachlorodibenzofurans, this means determining the combined concentration of all TCDF isomers present in a sample. This approach, sometimes referred to as total homolog determination, provides a broad overview of the contamination level. nih.gov

The process involves extracting the TCDFs from the sample matrix, followed by cleanup procedures to remove interfering substances. Instrumental analysis, typically high-resolution gas chromatography/mass spectrometry (HRGC/HRMS), is then used to separate and quantify the different TCDF congeners. nih.govnih.gov The concentrations of all identified TCDF isomers are then summed to provide a single value representing the total TCDF concentration.

Toxic Equivalency Factor (TEF) Application for Relative Potency Assessment (e.g., WHO-TEF)

To address the varying toxicities of different dioxin-like compounds, the Toxic Equivalency Factor (TEF) concept was developed. wikipedia.orgwikipedia.org This approach is now universally accepted and is used to express the toxicity of a mixture of these compounds in a single, meaningful number known as the Toxic Equivalency (TEQ). wikipedia.org The TEF of a specific congener represents its toxicity relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1.0. wikipedia.orgornl.gov

The World Health Organization (WHO) has established TEF values for the most toxicologically significant dioxin and furan congeners. mdpi.comwho.int These values are determined through expert scientific judgment, considering a wide range of toxicological data. ornl.govepa.gov The criteria for a compound to be included in the WHO-TEF approach include:

Structural similarity to 2,3,7,8-TCDD. wikipedia.org

The ability to bind to the aryl hydrocarbon receptor (AhR). wikipedia.org

The capacity to elicit AhR-mediated biochemical and toxic responses. wikipedia.org

Persistence and accumulation in the food chain. wikipedia.org

The TEF for a specific congener is multiplied by its concentration in a sample to calculate its individual TEQ. The TEQs of all congeners in the mixture are then summed to obtain the total TEQ of the sample. wikipedia.org

This compound and TEF Application

Crucially, the WHO-TEF scheme only includes dioxin and furan congeners with chlorine atoms in the 2, 3, 7, and 8 positions. wikipedia.org This is because lateral substitution at these positions is a key determinant of a congener's ability to bind to the AhR and exert dioxin-like toxicity. wikipedia.org Congeners that are not substituted at these positions, such as This compound , are considered to have minimal or no dioxin-like toxicity and are therefore not assigned a WHO-TEF value. wikipedia.orgmdpi.com

While the concentration of 1,2,3,6-TCDF may be measured as part of the total TCDF congener group, it does not contribute to the calculation of the total TEQ of a sample. This is a critical distinction in risk assessment, as it focuses regulatory and scientific attention on the congeners that pose the most significant health risks.

The table below presents the WHO-TEF values for the seventeen 2,3,7,8-substituted dioxin and furan congeners that are considered toxicologically significant.

Table 1: WHO Toxic Equivalency Factors (TEFs) for Dioxin and Furan Congeners (2005)

| Compound | WHO-TEF (2005) |

|---|---|

| Polychlorinated Dibenzodioxins (PCDDs) | |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | 1 |

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD) | 0.01 |

| Octachlorodibenzo-p-dioxin (OCDD) | 0.0003 |

| Polychlorinated Dibenzofurans (PCDFs) | |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.1 |

| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.03 |

| 2,3,4,7,8-Pentachlorodibenzofuran (B44125) (PeCDF) | 0.3 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 2,3,4,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) | 0.01 |

| 1,2,3,4,7,8,9-Heptachlorodibenzofuran (HpCDF) | 0.01 |

| Octachlorodibenzofuran (OCDF) | 0.0003 |

Data sourced from WHO 2005 recommendations. eurofinsus.com

Ecotoxicological Mechanisms and Comparative Biological Responses of Tetrachlorodibenzofurans

Aryl Hydrocarbon Receptor (AhR) Mediated Mechanisms

The biological and toxicological effects of tetrachlorodibenzofurans (TCDFs) are predominantly mediated through their interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. However, the specific congener, 1,2,3,6-Tetrachlorodibenzofuran, is not extensively studied, and specific data regarding its ecotoxicological mechanisms are sparse in scientific literature. The established structure-activity relationships for this class of compounds provide a framework for its expected behavior.

A crucial factor for high-affinity AhR binding and subsequent toxicity is the lateral 2,3,7,8-substitution pattern of chlorine atoms on the dibenzofuran (B1670420) rings. Congeners lacking this specific substitution pattern, such as 1,2,3,6-TCDF, are generally considered to have significantly lower or negligible toxic potency. This is because the 2,3,7,8-chlorine configuration allows the molecule to adopt a planar conformation that fits optimally into the ligand-binding pocket of the AhR.

Ligand-Receptor Binding and Activation Kinetics

Compounds that are not substituted at the 2,3,7,8 positions, like 1,2,3,6-TCDF, are poor ligands for the AhR. Their three-dimensional structure does not fit well into the receptor's binding pocket, resulting in very low binding affinity. Consequently, the activation of the receptor is minimal, and the toxic responses associated with potent congeners like 2,3,7,8-TCDF are not expected to be significant. Some non-2,3,7,8-substituted congeners have been shown to act as partial antagonists to the effects of potent AhR agonists. nih.govnih.gov

Ligand-Receptor Binding Data for this compound

| Parameter | Value |

|---|---|

| Binding Affinity (Kd) | Data not available |

| Dissociation Rate (koff) | Data not available |

Downstream Signal Transduction and Gene Regulation

Specific data on the downstream signal transduction and gene regulation following exposure to this compound are absent from the scientific literature.

In the canonical pathway for potent AhR agonists, the nuclear AhR-ligand complex dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, most notably those involved in xenobiotic metabolism, such as Cytochrome P450 enzymes. mdpi.com Given the presumed weak interaction of 1,2,3,6-TCDF with the AhR, it is anticipated that it would be a very weak inducer, if at all, of this signaling cascade and the associated gene regulation.

Cellular and Subcellular Responses

There is a lack of specific research on the transcriptomic, proteomic, and oxidative stress responses of cells exposed solely to this compound.

Transcriptomic and Proteomic Alterations

No studies detailing the global transcriptomic or proteomic changes induced by this compound were identified. For potent dioxin-like compounds, activation of the AhR leads to widespread changes in gene and protein expression, affecting pathways involved in metabolism, cell growth, differentiation, and stress responses. nih.govacs.orgacs.org Given the weak AhR agonistic potential of 1,2,3,6-TCDF, significant alterations in the transcriptome and proteome are not expected.

Oxidative Stress and Cellular Damage Pathways

Specific investigations into the capacity of this compound to induce oxidative stress and activate cellular damage pathways are not present in the scientific literature. The induction of Cytochrome P450 enzymes by potent AhR agonists can lead to the production of reactive oxygen species (ROS), resulting in oxidative stress and subsequent cellular damage. Since 1,2,3,6-TCDF is predicted to be a very weak inducer of these enzymes, it is unlikely to be a significant generator of oxidative stress through this mechanism.

Developmental and Reproductive Impairments in Ecotoxicological Models

The developmental and reproductive toxicity of tetrachlorodibenzofurans is a significant concern in ecotoxicology. Exposure to these compounds, particularly during critical developmental windows, can lead to a range of adverse outcomes in wildlife. The mechanisms underlying these effects are complex and primarily involve the disruption of normal cellular processes following AhR activation.

Exposure to dioxin-like compounds, including certain TCDFs, has been shown to induce organ-specific malformations in various animal models. While specific data for 1,2,3,6-TCDF is scarce, studies on the more potent 2,3,7,8-TCDF provide insights into the potential teratogenic effects of this class of compounds. In mice, exposure to 2,3,7,8-TCDD, a related compound, has been linked to hydronephrosis (swelling of the kidneys) and cleft palate nih.gov. Research in zebrafish has demonstrated that TCDD exposure can prevent the proper formation of cardiac valves, leading to circulatory dysfunction nih.gov. The fetal kidneys have been identified as a particularly sensitive target for the teratogenicity of 2,3,7,8-TCDF in mice nih.gov. Given that the toxicity of TCDFs is mediated by the AhR, it is plausible that 1,2,3,6-TCDF could induce similar, albeit likely less potent, organ-specific malformations. The relative potency of different congeners in causing such effects is a critical area of ongoing research.

The early life stages of organisms are often the most vulnerable to the toxic effects of environmental contaminants. For fish, exposure to dioxin-like compounds during embryonic and larval development can lead to a characteristic suite of adverse effects, often referred to as "blue sac disease," which includes pericardial and yolk sac edema, craniofacial malformations, and mortality researchgate.netnih.gov. Studies on zebrafish have detailed the time course and dose-response relationships for TCDD-induced early life stage toxicity, noting the onset of edema and malformations at specific developmental time points researchgate.netnih.gov. While direct evidence for 1,2,3,6-TCDF is limited, the shared mechanism of action through the AhR suggests that this congener could also pose a risk to early life stages, though likely at higher concentrations than 2,3,7,8-TCDF.

Chronic exposure to low levels of TCDFs can also lead to long-term adverse effects on wildlife populations. These can include reproductive impairment, reduced growth, and increased susceptibility to disease. The persistence of these compounds in the environment and their ability to bioaccumulate in the food chain exacerbate the risks associated with chronic exposure.

Immunological Modulation and Endocrine Disruption in Wildlife

Tetrachlorodibenzofurans are known to modulate the immune and endocrine systems in wildlife, which can have profound consequences for individual and population health.

The immunotoxicity of TCDFs is a well-documented phenomenon. Exposure to 2,3,7,8-TCDF has been shown to suppress immune function in various animal models, including guinea pigs nih.gov. These effects are believed to be mediated through the AhR, which plays a role in regulating immune cell development and function nih.gov. Immunosuppression can lead to increased susceptibility to infectious diseases, a significant threat to wildlife populations. Some studies also suggest that certain dioxin-like compounds can promote inflammatory responses nih.gov.

TCDFs are also recognized as endocrine-disrupting chemicals (EDCs). They can interfere with the normal functioning of hormone systems, leading to adverse effects on reproduction, development, and metabolism mdpi.com. The endocrine-disrupting activities of these compounds are often mediated through their interaction with hormone receptors or by altering hormone synthesis and metabolism. While the endocrine-disrupting potential of 1,2,3,6-TCDF is not as well characterized as that of 2,3,7,8-substituted congeners, its structural similarity and ability to bind to the AhR suggest that it may also possess endocrine-disrupting properties.

Interspecies Variability in Toxicological Sensitivity

A hallmark of the toxicology of dioxin-like compounds is the significant interspecies variability in sensitivity. Different species can exhibit vastly different responses to the same dose of a particular congener. This variability is a critical consideration in ecotoxicological risk assessment, as data from one species may not be directly applicable to another.

The primary basis for this interspecies variability lies in differences in the AhR itself. Variations in the amino acid sequence of the AhR among species can affect its binding affinity for different ligands, leading to differences in the potency of TCDFs and other dioxin-like compounds acs.org. For example, certain bird species are known to be less sensitive to the toxic effects of TCDD than poultry, a difference that has been attributed to variations in their AhR structure.

Pharmacokinetics, which encompasses the absorption, distribution, metabolism, and excretion of a chemical, also plays a crucial role in determining interspecies sensitivity nih.gov. The rate at which a compound is metabolized and eliminated from the body can significantly influence its toxicity. For instance, the half-life of 2,3,7,8-TCDF can differ substantially from that of TCDD, which affects their relative potency over time nih.gov.

The following table summarizes the relative potencies of selected TCDF congeners, highlighting the structural basis for their differential toxicity.

| Compound | Relative Potency (Compared to TCDD) | Key Structural Feature |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) | 1.0 | Four lateral chlorine atoms |

| 2,3,7,8-Tetrachlorodibenzofuran (2,3,7,8-TCDF) | 0.1 | Four lateral chlorine atoms |

| This compound (1,2,3,6-TCDF) | Lower than 2,3,7,8-TCDF | Not fully laterally substituted |

| 2,3,4,7,8-Pentachlorodibenzofuran (B44125) (PeCDF) | 0.3 | Five chlorine atoms, including all lateral positions |

Note: The relative potency for 1,2,3,6-TCDF is not officially established but is expected to be significantly lower than that of 2,3,7,8-TCDF based on structure-activity relationships.

Remediation and Mitigation Strategies for Tetrachlorodibenzofuran Contaminated Environments

Thermal Remediation Technologies

Thermal remediation technologies utilize heat to destroy or separate contaminants from the soil or other matrices. wikipedia.org These methods are often effective for treating highly contaminated sites.

High-Temperature Incineration and Thermal Oxidation

High-temperature incineration is a well-established and effective technology for the destruction of hazardous organic wastes, including TCDFs. epa.govcleanharbors.com This process involves the combustion of contaminated materials at temperatures typically ranging from 1000°C to 1300°C. eurits.org The high temperatures, combined with sufficient residence time and turbulence, ensure the complete breakdown of the organic compounds into less harmful substances like carbon dioxide and water. epa.gov

Key aspects of high-temperature incineration include:

Operating Temperatures: Typically above 1,200°C to ensure complete destruction of dioxins. cleanharbors.comclu-in.org

Destruction Efficiency: Can exceed 99.9999% for dioxin-like compounds. tuiasi.ro

Byproduct Control: Advanced air pollution control devices are essential to manage emissions. cleanharbors.com

Thermal oxidation, a similar process, also uses high temperatures to destroy volatile organic compounds (VOCs) in gas streams. epa.gov The process heats the contaminated gas to its ignition temperature, leading to combustion. epa.gov

Thermal Desorption (Ex Situ and In Situ Applications)

Thermal desorption is a remediation technology that uses heat to volatilize contaminants from a solid matrix like soil, which are then collected and treated. wikipedia.org This process is distinct from incineration as it aims to separate contaminants rather than destroy them directly in the primary unit. wikipedia.org

Ex Situ Thermal Desorption:

In ex situ applications, contaminated soil is excavated and treated in a thermal desorption unit. The process typically involves heating the soil to temperatures between 350°F and 900°F (approximately 177°C to 482°C) to vaporize the organic contaminants. wikipedia.org The volatilized contaminants are then transferred to an off-gas treatment system, which may involve a high-temperature oxidizer to destroy the compounds or a condensation and collection system. wikipedia.org A pilot project demonstrated that heating dioxin-contaminated soil to 335°C achieved a pollutant removal rate of 99%, with the subsequent destruction of the captured dioxins in a thermal oxidizer at 1,100°C reaching 99.9999% efficiency. tuiasi.ro

In Situ Thermal Desorption:

In situ thermal desorption treats contaminated soil in place, avoiding the need for excavation. This is achieved by heating the subsurface to the target temperatures. Methods like electrical resistance heating (ERH) can be used to heat the soil and groundwater. Low-temperature thermal remediation, a form of in situ thermal desorption, heats the soil to temperatures below 100°C, which can enhance other remediation processes like bioremediation or chemical oxidation without causing boiling and significant vapor production. cascade-env.com

Bioremediation Approaches and Microbial Potentials

Bioremediation utilizes microorganisms to break down environmental pollutants. nih.gov For chlorinated compounds like TCDFs, both aerobic and anaerobic microbial processes show potential for remediation.

Microbial Degradation by Isolated Strains (Bacteria, Fungi)

Research has identified several microbial strains capable of degrading polychlorinated dibenzofurans (PCDFs) and related compounds. nih.gov Both bacteria and fungi have demonstrated the ability to break down these persistent organic pollutants.

Bacteria: Genera such as Sphingomonas, Pseudomonas, and Burkholderia have been shown to degrade lower-chlorinated dioxins. nih.gov For instance, bacterial communities enriched from herbicide- and dioxin-polluted soil have demonstrated the ability to degrade 2,3,7,8-TCDD. nih.gov

Fungi: White-rot fungi can cometabolically attack chlorinated dioxins using their extracellular lignin-degrading peroxidases. nih.gov A strain of Penicillium sp. isolated from activated sludge was found to degrade 87.9% of 2,3,7,8-TCDD within six days under optimal conditions. nih.gov

Table 1: Examples of Microbial Strains Involved in Dioxin Degradation

| Microorganism Type | Genus/Species | Degradation Capability | Reference |

|---|---|---|---|

| Bacteria | Sphingomonas | Degradation of lower-chlorinated dioxins | nih.gov |

| Bacteria | Pseudomonas | Degradation of lower-chlorinated dioxins | nih.gov |

| Bacteria | Burkholderia | Degradation of lower-chlorinated dioxins | nih.gov |

| Fungi | Penicillium sp. QI-1 | Degradation of 2,3,7,8-TCDD | nih.gov |

| Fungi | White-rot fungi | Cometabolic degradation of chlorinated dioxins | nih.gov |

Aerobic Catabolic Pathways (e.g., Dioxygenation, Dehydroxylation)

Under aerobic conditions, the initial step in the microbial degradation of aromatic compounds often involves the action of dioxygenase enzymes. nih.gov This process, known as dioxygenation, introduces two hydroxyl groups onto the aromatic ring, making it susceptible to further breakdown. nih.gov

The degradation of dibenzofuran (B1670420), a related compound, is initiated by an angular dioxygenase that attacks the ring adjacent to the ether oxygen. nih.gov This leads to the formation of catechols, which are then further metabolized through ring cleavage and subsequent pathways. While specific pathways for 1,2,3,6-TCDF are less detailed, the general mechanism for aerobic degradation of chlorinated aromatic compounds follows this pattern.

Anaerobic Reductive Dechlorination Mechanisms

In anaerobic environments, a key degradation mechanism for highly chlorinated compounds is reductive dechlorination. nih.gov This process involves the sequential removal of chlorine atoms from the molecule, with the contaminant serving as an electron acceptor. clu-in.org

Studies on sediments contaminated with polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) have demonstrated the potential for anaerobic reductive dechlorination. nih.gov In one study using 1,2,3,4-tetrachlorodibenzofuran (B1201123) as a model compound, indigenous microorganisms were able to dechlorinate it to trichlorodibenzofurans and subsequently to dichlorodibenzofurans. nih.gov The rate of this dechlorination is influenced by temperature, with higher temperatures leading to faster degradation. nih.gov For example, the half-life of 1,2,3,4-TeCDF was found to be 2.1 years at 21°C, compared to 19.0 years at 4°C. nih.gov Organohalide-respiring bacteria, such as some species of Dehalococcoides, are implicated in these dechlorination reactions. nih.gov

Table 2: Dechlorination of 1,2,3,4-TeCDF in Anaerobic Sediments

| Parameter | Observation | Reference |

|---|---|---|

| Primary Pathway | 1,2,3,4-TeCDF -> 1,3,4-TrCDF -> 1,3-DiCDF | nih.govnih.gov |

| Secondary Pathway | 1,2,3,4-TeCDF -> 1,2,4-TrCDF | nih.gov |

| Effect of Temperature | Dechlorination rate increases with temperature. | nih.gov |

| Half-life at 21°C | 2.1 years | nih.gov |

| Half-life at 4°C | 19.0 years | nih.gov |

Enhanced Bioremediation Strategies (e.g., Bioaugmentation, Biostimulation, Phytoremediation)

Bioremediation leverages microorganisms or plants to break down or remove contaminants from the environment. youtube.comyoutube.com Enhanced bioremediation strategies aim to optimize conditions to accelerate these natural processes.

Bioaugmentation and Biostimulation

Bioaugmentation involves introducing specific, often pre-grown, microbial cultures to a contaminated site to enhance the degradation of target pollutants. youtube.com Biostimulation, on the other hand, involves modifying the environment by adding nutrients or other amendments to stimulate the activity of the indigenous microbial population. youtube.com For chlorinated compounds like PCDFs, these techniques are often applied to encourage the breakdown of the pollutants into less harmful substances. youtube.com

While direct studies on 1,2,3,6-TCDF are scarce, research on the highly toxic 2,3,7,8-TCDD has shown that microorganisms like Sphingomonas wittichii RW1 can be used for oxidative degradation. nih.gov Such specialized microbes could potentially be applied in bioaugmentation strategies for sites contaminated with other TCDF isomers. Biostimulation could involve adding nutrients to support the growth of these or native degrading microbes. youtube.com

Phytoremediation

Phytoremediation uses plants to clean up contaminated soil and water. nih.govembopress.org For organic pollutants like dibenzofurans, several mechanisms are at play:

Phytoextraction: Plants absorb contaminants through their roots and accumulate them in their harvestable tissues, such as stems and leaves. embopress.orgnih.gov

Phytodegradation: Plants break down contaminants internally through metabolic processes.

Rhizodegradation: Plant roots release substances that support microbial activity in the soil, enhancing the breakdown of contaminants by microorganisms in the root zone (rhizosphere). nih.gov

Studies have shown that some plants can effectively remove related compounds. For instance, white clover (Trifolium repens L.) has demonstrated the ability to remove dibenzofuran from soil, partly by enhancing the population of dibenzofuran-degrading bacteria in its rhizosphere. nih.gov Aided phytoremediation, which combines plants with other amendments like microbial inoculants or biosurfactants, has been shown to improve the dissipation of dioxins and furans from aged, contaminated soil by up to 23%. nih.gov

Table 1: Overview of Enhanced Bioremediation Strategies for Dibenzofurans

| Strategy | Description | Mechanism of Action | Key Findings for Related Compounds |

|---|---|---|---|

| Bioaugmentation | Introduction of specific microorganisms to a contaminated site. youtube.com | Enhances the degradative capacity of the indigenous microbial population. | Sphingomonas wittichii RW1 can degrade dioxin-like compounds. nih.gov |

| Biostimulation | Addition of nutrients or other amendments to stimulate native microbial activity. youtube.com | Optimizes environmental conditions for microbial growth and metabolism. youtube.com | Adding nutrients can speed up the breakdown of oils and other organic pollutants. youtube.com |

| Phytoremediation | Use of plants to remove or degrade contaminants. nih.govembopress.org | Phytoextraction, phytodegradation, rhizodegradation. nih.govnih.gov | White clover enhances dibenzofuran removal; combining plants with amendments can increase furan (B31954) dissipation. nih.govnih.gov |

Influence of Environmental Parameters on Bioremediation Efficacy

The success of bioremediation is highly dependent on a range of environmental factors that affect microbial activity and contaminant bioavailability. Key parameters include:

Temperature: Microbial metabolism and enzymatic reaction rates are strongly influenced by temperature.

pH: The acidity or alkalinity of the soil and water affects microbial growth and the chemical form (speciation) of contaminants, which can alter their availability to microorganisms.

Nutrients: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and the ability to break down pollutants. youtube.com

Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways will dominate. Reductive dechlorination, a key process for breaking down chlorinated compounds, typically occurs under anaerobic (oxygen-free) conditions. nih.gov

Contaminant Bioavailability: Persistent organic pollutants like 1,2,3,6-TCDF have low water solubility and tend to bind strongly to soil particles, which can limit their availability to microorganisms for degradation.

Table 2: Key Environmental Parameters and Their Impact on Bioremediation

| Parameter | Influence on Bioremediation Efficacy | Optimal Conditions (General) |

|---|---|---|

| Temperature | Affects microbial metabolic rates and enzyme activity. | Varies by microbial species; generally, moderate temperatures are favorable. |

| pH | Influences microbial growth and contaminant speciation/availability. | Near-neutral pH (6.5-8.5) is often optimal for many degrading microbes. |

| Nutrients | Essential for microbial growth and synthesis of degradative enzymes. youtube.com | Balanced ratio of carbon, nitrogen, and phosphorus (C:N:P). |

| Oxygen | Determines the dominant metabolic pathway (aerobic vs. anaerobic). | Anaerobic conditions are required for reductive dechlorination. nih.gov |

| Bioavailability | The fraction of a contaminant that is available for uptake and degradation by microbes. | Higher bioavailability leads to more effective degradation. |

Chemical Treatment Technologies

Chemical treatments offer alternative methods for degrading persistent compounds like 1,2,3,6-TCDF, often by breaking the stable chemical bonds.

Advanced Oxidation Processes (e.g., Photolysis, Photocatalysis, Radiolysis)

Advanced Oxidation Processes (AOPs) are a set of treatments that generate highly reactive hydroxyl radicals (•OH) to oxidize and destroy organic pollutants. nih.govwikipedia.orgmembranechemicals.com These processes are effective for breaking down recalcitrant compounds into smaller, less harmful molecules like water and carbon dioxide. wikipedia.orgmembranechemicals.com

Photolysis: This process involves the use of light, particularly ultraviolet (UV) light, to break down chemical bonds. TCDD, a related compound, is known to decompose when exposed to UV light. cdc.gov

Photocatalysis: This AOP combines UV light with a semiconductor catalyst, such as titanium dioxide (TiO₂), to enhance the production of hydroxyl radicals and accelerate contaminant degradation. nih.govwikipedia.org

Radiolysis: This technique uses ionizing radiation to generate reactive species that can degrade pollutants.

While AOPs are effective, their application requires careful control of operating conditions to ensure complete destruction of the target compounds and to prevent the formation of other hazardous by-products. nih.gov

Dechlorination with Zero-Valent Metals

Reductive dechlorination using zero-valent metals, particularly zero-valent iron (ZVI), is a widely studied remediation technique for chlorinated organic pollutants. acs.org In this process, the metal acts as an electron donor, causing chlorine atoms on the contaminant molecule to be replaced by hydrogen atoms.

Research on polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) has shown that:

Nanosized zero-valent iron (nZVI) can dechlorinate tetrachlorinated congeners, but the reaction can be slow. acs.orgacs.org

The effectiveness of ZVI can be significantly enhanced by combining it with a catalyst, such as palladium (Pd). acs.orgacs.org This bimetallic system (e.g., Pd/nFe) can increase the degradation rate of compounds like 1,2,3,4-TeCDD by several orders of magnitude. acs.orgacs.org

Other metals, such as zero-valent magnesium (ZVMg), have also been shown to rapidly dechlorinate highly chlorinated furans, including the toxic 2,3,7,8-TCDF isomer, into less chlorinated and non-chlorinated products. morressier.com

An integrated approach, combining anoxic dechlorination with ZVI followed by aerobic biodegradation of the resulting non-chlorinated compounds, has been proposed as a hybrid method to achieve complete mineralization. nih.gov

Integrated Multi-Technology Remediation Frameworks

The remediation of sites contaminated with persistent organic pollutants such as 1,2,3,6-tetrachlorodibenzofuran and other PCDD/Fs often requires a multifaceted approach due to the complex nature of the contamination and the stringent cleanup goals. researchgate.net An integrated multi-technology remediation framework, which combines two or more treatment technologies, can be more effective and efficient than a single technology approach. mdpi.com These frameworks can be designed to address different contaminant phases (e.g., sorbed, dissolved) and different environmental media (e.g., soil, sediment).

One example of an integrated approach is the combination of a destructive technology with a containment or immobilization strategy. For instance, thermal desorption could be used to treat highly contaminated "hot spots" to destroy the bulk of the PCDF contamination. clu-in.org Following this, solidification/stabilization could be applied to the remaining soil with lower-level contamination to ensure long-term immobilization of any residual compounds. clu-in.org

Another integrated strategy involves combining different biological and physical processes. Rhizobacteria-assisted phytoremediation is one such approach that has been investigated for PCDF-contaminated soils. mdpi.com This method uses plants to help stimulate the activity of soil microorganisms that can degrade contaminants. The addition of specific bacterial strains can further enhance the breakdown of PCDFs, leading to a reduction in their concentration in the soil. mdpi.com

The selection of technologies for an integrated framework is site-specific and depends on a variety of factors, including the type and extent of contamination, the site geology and hydrogeology, regulatory requirements, and cost-effectiveness. The table below outlines a conceptual integrated remediation framework for a hypothetical PCDF-contaminated site.

| Remediation Phase | Technology | Target Contaminant | Objective |

| Phase 1: Hot Spot Treatment | Thermal Desorption | High concentrations of PCDFs in soil | Destruction of the majority of the contaminant mass. |

| Phase 2: Large Area Treatment | Rhizobacteria-assisted Phytoremediation | Low to moderate concentrations of PCDFs in soil | Biodegradation of contaminants and restoration of soil health. mdpi.com |

| Phase 3: Long-term Management | Solidification/Stabilization | Residual PCDF contamination | Immobilization of remaining contaminants to prevent future migration. frtr.gov |

| Phase 4: Monitoring | Soil and Groundwater Sampling | PCDFs and their degradation byproducts | Verification of the long-term effectiveness of the remediation. |

By integrating multiple technologies, a more robust and comprehensive cleanup can be achieved, addressing the challenges posed by persistent organic pollutants like this compound in the environment.

Quantitative Structure Activity Relationships Qsars and Computational Modeling of Tetrachlorodibenzofurans

Development of Predictive Models for Environmental Fate Parameters

Predicting the environmental fate of chemicals like 1,2,3,6-tetrachlorodibenzofuran is essential for assessing their potential risk. nih.gov QSAR models have been developed to estimate key environmental parameters for classes of persistent organic pollutants, including PCDFs. nih.gov These models can forecast a compound's persistence, potential for bioaccumulation, and biodegradability based on its molecular structure. nih.govresearchgate.net

The general methodology for creating these predictive models involves several steps:

Data Collection: Gathering experimental data for a series of related compounds (a training set) on properties like degradation rates (e.g., half-life in soil or water) or bioconcentration factors. researchgate.netnih.gov

Descriptor Calculation: Using software to generate a wide range of molecular descriptors for each compound in the training set. researchgate.net

Model Building: Employing statistical techniques, such as multiple linear regression (MLR) or machine learning algorithms like Support Vector Machines (SVMs), to create a mathematical equation linking the most relevant descriptors to the environmental property. nih.govnih.gov

Validation: Testing the model's predictive power using an external set of compounds (a test set) that was not used in the model-building process. researchgate.net

For instance, the BiodegPred platform is a tool that merges predictions for biodegradability and toxicity to provide a comprehensive risk prognosis for chemical substances. nih.govnih.gov Such systems use binary fingerprint vectors derived from the chemical structure to classify compounds as biodegradable or recalcitrant. nih.gov While specific models exclusively for this compound are not common, its environmental fate can be estimated by applying these broader QSAR models developed for PCDFs and other halogenated aromatic compounds. nih.gov The number and position of chlorine atoms are often influential descriptors in these models, directly impacting properties like lipophilicity and, consequently, bioaccumulation. nih.gov

QSAR for AhR Binding Affinity and Relative Potency

The toxicity of many PCDFs is mediated through their binding to the aryl hydrocarbon receptor (AhR). nih.govmdpi.com QSAR models are instrumental in predicting the AhR binding affinity and the relative potency (REP) of different PCDF congeners compared to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govnih.gov

The development of these QSAR models has shown that the binding affinity is strongly related to the molecule's size, shape, and electronic properties, which determine how well it fits into the AhR's binding pocket. nih.gov Studies have successfully developed three-dimensional (3D-QSAR) models for PCDFs, which consider the steric and electrostatic fields of the molecule. An integrated approach using molecular docking and 3D-QSAR has produced robust models with high predictive capability for the AhR binding affinities of PCDFs. nih.gov

Multiple linear regression (MLR) models have also been developed to calculate AhR binding affinity for PCDFs, explaining a significant portion of the variance in experimental data. kg.ac.rs These models confirm that specific molecular properties govern the binding affinity of these chemicals to the AhR. nih.gov The 1,2,3,6-TCDF congener, lacking the lateral 2,3,7,8-chlorine substitution pattern critical for high-affinity binding, is expected to have a significantly lower binding affinity and relative potency compared to 2,3,7,8-TCDF. QSAR models quantitatively confirm this structural expectation.

| Model Type | Statistical Parameter | Value | Significance |

|---|---|---|---|

| 3D-QSAR | Q(CUM)² | 0.907 | Indicates good model robustness. nih.gov |

| 3D-QSAR | Q(EXT)² | 0.863 | Indicates good external predictability. nih.gov |

| MLR for PCDFs | Variance Explained | >70% | Shows a strong correlation between descriptors and AhR binding affinity. kg.ac.rs |

| PLS for PCDFs | Cross-validated Q(cum)² | 0.629 | Indicates good predictive capability for biological toxicity. nih.gov |

Application of Molecular Descriptors (e.g., Topological, Geometrical, Electronic)

The foundation of any QSAR model is the use of molecular descriptors—numerical values that encode different aspects of a molecule's structure. wiley.comresearchgate.net For PCDF congeners like this compound, a variety of descriptors are calculated to build predictive models. psu.edu These descriptors can be categorized based on the dimension of the molecular representation they are derived from. psu.eduhufocw.org

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule (a molecular graph). They describe atomic connectivity, molecular size, and branching. Examples include Wiener index, Zagreb group indices, and molecular connectivity indices. psu.edu These descriptors are crucial for modeling properties related to the general structure of the molecule.

Geometrical (3D) Descriptors: Calculated from the 3D coordinates of the molecule, these descriptors describe the molecule's size, shape, and steric properties. hufocw.org Examples include molecular volume, surface area, and moments of inertia. psu.edu They are particularly important for modeling interactions with specific biological receptors like the AhR, where a precise fit is required. nih.gov

Electronic (Quantum-Chemical) Descriptors: These are derived from quantum chemistry calculations and describe the electronic properties of the molecule. nih.govpsu.edu Examples include the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), dipole moment, and partial atomic charges. psu.edu These descriptors are vital for predicting reactivity and intermolecular interactions. nih.gov

The selection of the most relevant descriptors from the hundreds that can be calculated is a critical step in building a robust and predictive QSAR model. psu.edumdpi.com

| Descriptor Class | Descriptor Example | Information Encoded |

|---|---|---|

| Topological | Wiener Index (W) | Describes molecular branching and compactness. psu.edu |

| Topological | Molecular Connectivity Indices | Quantifies the degree of branching in a molecule. |

| Geometrical | Molecular Volume | Represents the space occupied by the molecule, relevant for receptor fitting. nih.gov |

| Geometrical | Solvent-Accessible Surface Area | Describes the molecular surface available for interaction with solvents or receptors. hufocw.org |

| Electronic | E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. psu.edu |

| Electronic | Dipole Moment | Measures the polarity of the molecule, influencing interactions. |

Multivariate Statistical Approaches in Structure-Activity Studies (e.g., PCA, PLS)

To handle the large number of molecular descriptors and find a meaningful relationship with the activity of interest, QSAR studies rely on multivariate statistical methods. For complex datasets like those involving PCDF congeners, Principal Component Analysis (PCA) and Partial Least Squares (PLS) are commonly used. nih.govnih.gov

Principal Component Analysis (PCA): PCA is an unsupervised learning technique used to reduce the dimensionality of a large set of correlated variables (the molecular descriptors) into a smaller set of uncorrelated variables called principal components. nih.gov In PCDF studies, PCA can help identify the underlying factors that explain the most variance within the descriptor data, grouping congeners with similar structural properties. This is often a preliminary step to visualize the data structure and select descriptors for subsequent regression modeling. nih.gov

Partial Least Squares (PLS) Regression: PLS is a supervised regression technique that is particularly effective when the number of predictor variables (descriptors) is large and there is multicollinearity among them. nih.gov It relates the descriptor matrix (X) to the activity matrix (Y) by creating latent variables (similar to principal components) that maximize the covariance between X and Y. PLS is widely used to develop QSAR models for the toxicity and AhR binding affinity of PCDDs and PCDFs, demonstrating good predictive capabilities. nih.gov For example, a PLS model for PCDF toxicity yielded a cross-validated coefficient (Q²) of 0.629, indicating a robust predictive relationship. nih.gov

These statistical methods are essential for transforming complex chemical information into understandable and predictive models for compounds like this compound.

Emerging Research Themes and Future Directions for 1,2,3,6 Tetrachlorodibenzofuran Research

Isomer-Specific Environmental and Toxicological Research Beyond Predominant Congeners

Historically, research on dioxins and furans has concentrated on the most toxic congeners, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). mdpi.comwikipedia.org However, there is a growing recognition that a comprehensive understanding of the environmental and health risks posed by these compounds requires isomer-specific research. Polychlorinated dibenzofurans (PCDFs) consist of 135 different isomers, each with unique physical, chemical, and toxicological properties based on the number and position of chlorine atoms. wikipedia.orgmdpi.com